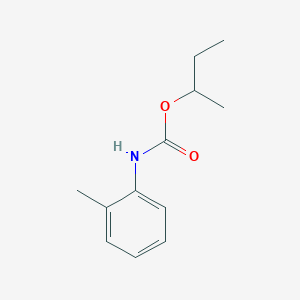

Butan-2-yl (2-methylphenyl)carbamate

Description

Properties

CAS No. |

38365-97-8 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

butan-2-yl N-(2-methylphenyl)carbamate |

InChI |

InChI=1S/C12H17NO2/c1-4-10(3)15-12(14)13-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,13,14) |

InChI Key |

WZHCBSYBKPSYFL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)NC1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl (2-methylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of butan-2-amine with 2-methylphenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many carbamate compounds.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl (2-methylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction can produce amines. Substitution reactions can result in a wide range of products, including new carbamate compounds with different substituents.

Scientific Research Applications

Butan-2-yl (2-methylphenyl)carbamate has several scientific research applications:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of butan-2-yl (2-methylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways and processes, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Butan-2-yl (2-methylphenyl)carbamate with structurally related carbamates, focusing on synthesis, substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Lipophilicity: Lipophilicity (logP) is critical for bioavailability. Substituted phenyl carbamates (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl derivatives) exhibit log k values determined via HPLC, with electron-withdrawing groups (e.g., Cl) increasing polarity and reducing logP . The 2-methyl group in this compound likely enhances lipophilicity compared to its 3-chloro analog.

- Crystal Packing : Structural analogs like 2-(4-methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate () demonstrate that substituents influence intermolecular interactions. The title compound forms hydrogen-bonded chains via N–H···O interactions, whereas steric bulk from the 2-methyl group in this compound may disrupt such packing .

Key Research Findings

- Synthetic Flexibility : Carbamate synthesis methods (e.g., using phenyl isocyanates with alcohols) are robust and adaptable to diverse substituents, enabling rapid derivatization .

- Structural Stability : Disordered cyclohexene rings in analogs () suggest that bulky substituents (e.g., 2-methyl) may introduce conformational flexibility or disorder in crystal structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.